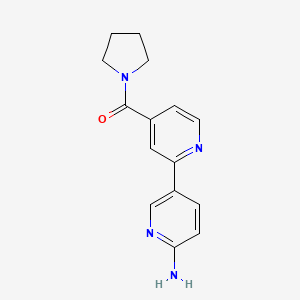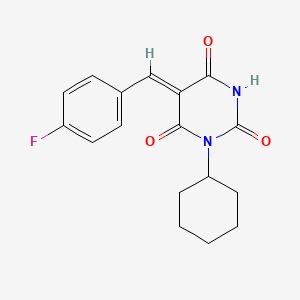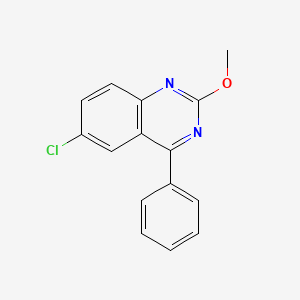![molecular formula C21H22N2O2 B5679990 4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5679990.png)
4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-pyridinylmethyl)benzamide is a compound of interest in the field of organic chemistry and medicinal chemistry, characterized by its unique molecular framework. The compound’s relevance spans various applications, primarily driven by its structural and chemical properties, which enable specific interactions at the molecular level.
Synthesis Analysis
The synthesis of similar compounds involves strategic functionalization of aromatic systems, employing reactions like the Bischler-Napieralski reaction to form cyclic structures or direct amidation techniques for incorporating the benzamide moiety. Approaches might include stepwise reactions starting from basic aromatic or aliphatic units, employing catalysts and specific reagents to achieve the desired structural complexity and functionality (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including compounds with complex substituents, is often elucidated using techniques such as X-ray crystallography. This analysis reveals configurations, stereochemistry, and intermolecular interactions critical for understanding the compound's behavior in biological systems or chemical reactions (Browne, Skelton, & White, 1981).
Chemical Reactions and Properties
Benzamide compounds engage in various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, reactions with alcohols and nitrogen-containing nucleophiles can lead to diverse derivatives, showcasing the versatility of the benzamide core in synthetic chemistry (Murad'yan, Zolotovskova, & Koblik, 1990).
Propriétés
IUPAC Name |
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-20(23-16-18-9-14-22-15-10-18)19-6-4-17(5-7-19)8-13-21(25)11-2-1-3-12-21/h4-7,9-10,14-15,25H,1-3,11-12,16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUBYTVKJHAOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-4-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,9-dihydro-2H-[1,3]thiazolo[4,5-b][1,5]benzodiazepin-2-one](/img/structure/B5679908.png)

![2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5679930.png)



![3,5-dichloro-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5679967.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5679968.png)
![4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5679970.png)

![methyl 1-[(4-bromophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5679998.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5680008.png)
![2-[2-(5-methoxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B5680016.png)
![N'-{(3S*,4R*)-1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5680021.png)